molecular formula C8H6N2O2S B079858 4-Nitrobenzyl thiocyanate CAS No. 13287-49-5

4-Nitrobenzyl thiocyanate

Cat. No.: B079858
CAS No.: 13287-49-5
M. Wt: 194.21 g/mol
InChI Key: NUMYTLIHYKESKM-UHFFFAOYSA-N
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Description

4-Nitrobenzyl thiocyanate is an organic compound with the molecular formula C8H6N2O2S. It is a crystalline solid that ranges in color from colorless to pale yellow. This compound is known for its stability at room temperature but can become explosive under high temperatures or energy conditions. It is soluble in organic solvents such as ethanol and ether .

Mechanism of Action

Target of Action

It is known to be used in organic synthesis , suggesting that its targets could be various organic compounds.

Mode of Action

The mode of action of 4-Nitrobenzyl thiocyanate involves a copper-photocatalyzed strategy that enables selective access to organic thiocyanates and isothiocyanates . The electronic nature of the aromatic system is a crucial factor defining the outcome of the reaction for forging either the kinetic C−S or the thermodynamic C−N bonds .

Biochemical Pathways

Mechanistic investigations support a radical pathway initiated by a reductive C−S bond cleavage of the substrates followed by a divergent inner-/outer-sphere interaction with copper depending on the electronic density of the formed intermediates . This process proceeds with high regio- and chemoselectivity and can also be applied for late-stage functionalization of bioactive molecules .

Pharmacokinetics

Its use in organic synthesis suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific conditions of the reaction it is used in .

Result of Action

The result of the action of this compound is the formation of organic thiocyanates and isothiocyanates . These products are useful building blocks in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper and light, which are necessary for the copper-photocatalyzed reaction . The electronic nature of the aromatic system also plays a crucial role in the outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-nitrobenzyl thiocyanate typically involves the condensation of benzyl alcohol with thiocyanic acid, followed by nitration. The general synthetic route is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s potential explosiveness under certain conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrobenzyl thiocyanate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzyl thiocyanate is unique due to the presence of both the nitro and thiocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

(4-nitrophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYTLIHYKESKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074503
Record name 1-Nitro-4-(thiocyanatomethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID5074503
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13287-49-5
Record name (4-Nitrophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13287-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, (p-nitrobenzyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzyl thiocyanate
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Record name 1-Nitro-4-(thiocyanatomethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrobenzyl thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can the crystal structure tell us about the potential reactivity of 4-Nitrobenzyl thiocyanate?

A1: While the cited study [] primarily focuses on determining the crystal structure of this compound and its selenocyanate and tellurocyanate analogs, it provides valuable information about the compound's potential reactivity. The crystal structure reveals the spatial arrangement of atoms and the bond lengths within the molecule.

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